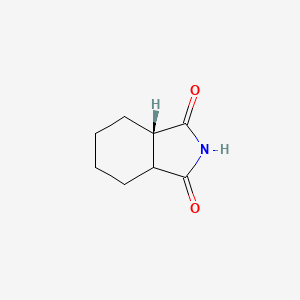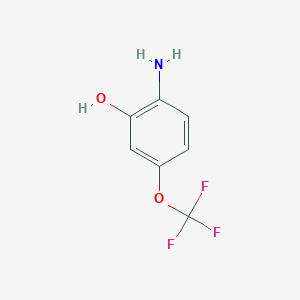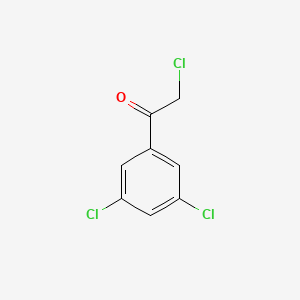
2-Chloro-1-(3,5-dichlorophenyl)ethanone
Descripción general
Descripción
“2-Chloro-1-(3,5-dichlorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Cl3O . It is also known by other names such as “Tear Gas”, “Ethanone, 2-chloro-1-phenyl-”, “α-Chloroacetophenone”, “α-Phenacyl chloride”, “ω-Chloroacetophenone”, “Chloromethyl phenyl ketone”, “CAF”, “CN”, “Phenacyl chloride”, “Phenyl chloromethyl ketone”, “1-Chloroacetophenone”, “2-Chloroacetophenone”, “Chloroacetophenone”, “CAP”, “NCI-C55107”, “Chemical mace”, “Chloracetophenone”, “2-Chloro-1-phenylethanone”, “Mace”, “UN 1697”, “(2-Chloro-1-oxoethyl)benzene”, “1-Phenyl-2-chloro-1-ethanone”, “Benzoylmethyl chloride”, “CN (lacrimator)”, “Mace (lacrimator)”, “NSC 41666”, "a-Chloroacetophenone" .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.594 . Other properties such as density, melting point, boiling point, structure, formula, molecular weight etc. are included in the MSDS .Mecanismo De Acción
2-Chloro-1-(3,5-dichlorophenyl)ethanone acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, resulting in a calming effect. This compound binds to the GABA receptor, which increases the affinity of GABA for the receptor, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, hypnotic, and muscle relaxant effects in animal studies. It has also been found to have anticonvulsant properties. This compound has a long half-life, which means that it stays in the body for an extended period of time. This can lead to accumulation of the drug in the body, which can cause sedation and impaired motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(3,5-dichlorophenyl)ethanone has several advantages for use in lab experiments. It has a high bioavailability, which means that it is readily absorbed by the body. It also has a long half-life, which allows for sustained drug levels in the body. However, this compound also has limitations for lab experiments. It is a controlled substance, which means that it is subject to strict regulations. It can also cause sedation and impaired motor function, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1-(3,5-dichlorophenyl)ethanone. One area of interest is its potential use in the treatment of anxiety disorders. It has been shown to have anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of muscle spasms. This compound has been found to have muscle relaxant effects in animal studies, and further research is needed to determine its efficacy in humans. Additionally, more research is needed to determine the long-term effects of this compound use on the body.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3,5-dichlorophenyl)ethanone has been used in scientific research for its potential therapeutic properties. It has been studied for its anxiolytic, hypnotic, and muscle relaxant effects. It has also been investigated for its potential use in the treatment of anxiety disorders, insomnia, and muscle spasms.
Propiedades
IUPAC Name |
2-chloro-1-(3,5-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVYVDZUZAHYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



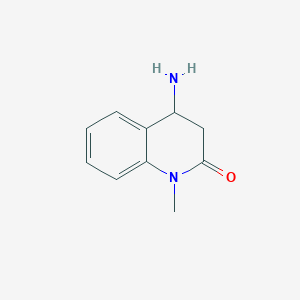
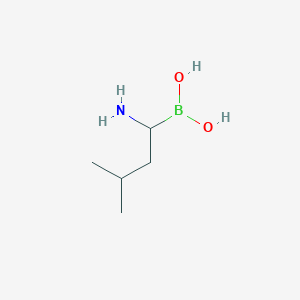

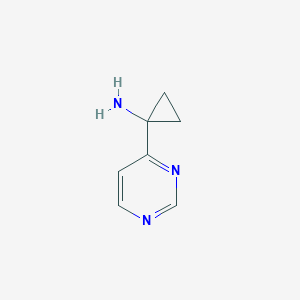



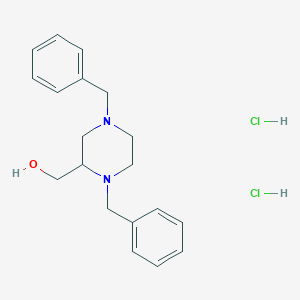

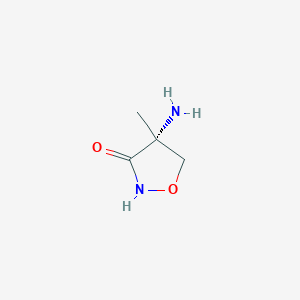
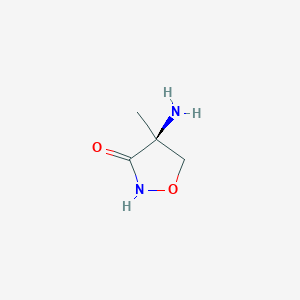
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl-](/img/structure/B3319774.png)
